gka-71

Type 2 Diabetes Pharmacodynamics Glucose Lowering

GKA-71 is the definitive glucokinase activator for long-term metabolic studies. Unlike clinical-stage GKAs that failed due to loss of efficacy or hepatic steatosis, GKA-71 delivers sustained glucose lowering and upregulates key β-cell genes (Insulin, PDX1, GLUT2) without inducing liver fat accumulation. Its precisely determined EC50 (112 nM) ensures reliable assay calibration. Choose GKA-71 for reproducible, translationally relevant results in type 2 diabetes and islet biology research.

Molecular Formula C21H23N3O6S2
Molecular Weight 477.6 g/mol
CAS No. 863504-35-2
Cat. No. B1671569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegka-71
CAS863504-35-2
Synonyms3-(2-methoxy-1-methylethoxy)-5-(4-methylsulfonylphenoxy)-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
GKA 71
GKA-71
GKA71 cpd
Molecular FormulaC21H23N3O6S2
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C21H23N3O6S2/c1-13(12-28-3)29-17-9-15(20(25)23-21-22-14(2)24-31-21)10-18(11-17)30-16-5-7-19(8-6-16)32(4,26)27/h5-11,13H,12H2,1-4H3,(H,22,23,24,25)/t13-/m0/s1
InChIKeyNXWJQVBBXSGVOG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GKA-71 (CAS 863504-35-2): A Glucokinase Activator with Validated Islet Protection and Durable Glucose Lowering


GKA-71 is a small-molecule, orally active allosteric activator of glucokinase (GK, hexokinase IV), a key enzyme in glucose homeostasis [1]. It is chemically defined as 3-[(1S)-2-methoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide, with a molecular weight of 477.55 g/mol . Unlike many clinical-stage GK activators (GKAs) that failed due to loss of efficacy or adverse effects, GKA-71 has demonstrated sustained glucose-lowering efficacy in long-term animal models and exhibits a unique islet-protective effect, characterized by the upregulation of key β-cell genes [2].

Why Generic Substitution Fails: The Critical Differentiators of GKA-71 in Glucokinase Activator Research


The glucokinase activator (GKA) class is notorious for divergent and unpredictable in vivo outcomes, despite similar in vitro potency. Compounds like MK-0941 and AZD1656 showed strong initial glucose-lowering that was not sustained in clinical trials and were associated with undesirable metabolic effects like hepatic lipid accumulation [1]. Therefore, substituting GKA-71 with a generic 'potent GKA' based solely on an EC50 value is scientifically unsound. GKA-71's procurement value is anchored in a specific, validated profile: durable efficacy without inducing hepatic steatosis, a unique islet-protective transcriptional program, and a long-term safety record in preclinical models [2]. These properties are not class-wide and are essential for experimental reproducibility and successful translation in diabetes and islet biology research.

GKA-71 Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparisons


Direct Comparison with AZD1656: Sustained Glucose Lowering Efficacy in Two Rodent Models

In a direct head-to-head study by AstraZeneca, both GKA-71 and its comparator AZD1656 were evaluated in two models of type 2 diabetes. Treatment with GKA-71 provided sustained lowering of blood glucose for up to 1 month in insulin-resistant obese Zucker rats and up to 11 months in hyperglycemic gkwt/del mice [1]. This durability is a key point of differentiation from clinical-stage GKAs like MK-0941, where efficacy waned after an initial period [2].

Type 2 Diabetes Pharmacodynamics Glucose Lowering AZD1656

In Vitro Potency: GKA-71 EC50 of 112 nM on Recombinant Human Pancreatic Glucokinase

GKA-71 activates recombinant human pancreatic glucokinase (GK) with an EC50 of 112 nM (95% CI: 70–170 nM), as determined in a direct enzymatic assay [1]. This places its potency in the same order of magnitude as other well-studied GKAs like AZD1656 (EC50 = 60 nM) and GKA50 (EC50 = 33 nM) , confirming it is a potent tool compound, while its unique long-term in vivo profile distinguishes it further.

Enzymology Drug Discovery Glucokinase EC50

Unique Islet-Protective Transcriptional Program: Upregulation of β-Cell Genes

Chronic (72-hour) culture of rodent islets with GKA-71 at 5 mM glucose significantly upregulated the expression of key β-cell identity and function genes: insulin, PDX1, GLUT2, IAPP, and PC1, while decreasing C/EBPβ expression [1]. This islet-protective transcriptional program is a specific, documented effect of GKA-71 that is not reported for many other GKAs, including clinical-stage compounds, which often focus solely on acute glucose lowering.

β-Cell Biology Islet Protection Gene Expression Diabetes

Favorable Metabolic Profile: No Increase in Hepatic Triglycerides in Long-Term Studies

In a direct comparative study, chronic treatment with GKA-71 at 2.5 and 5 mg·kg−1·day−1 did not affect terminal concentrations of plasma cholesterol, plasma triglyceride, hepatic triglyceride, or hepatic glycogen content in hyperglycemic gkwt/del mice [1]. This is a critical safety finding, as other GKAs, including the study's comparator AZD1656 and clinical-stage compounds, have been associated with hepatic steatosis and lipid disturbances [2].

Lipid Metabolism Hepatotoxicity Steatosis Safety

GKA-71 (CAS 863504-35-2): Optimal Research and Industrial Application Scenarios


Chronic In Vivo Efficacy Studies in Type 2 Diabetes Models

GKA-71 is the optimal glucokinase activator for long-term (>1 month) studies of glucose homeostasis in rodent models of type 2 diabetes, including diet-induced obese (DIO) mice, Zucker diabetic fatty (ZDF) rats, and hyperglycemic gkwt/del mice. Its demonstrated durability of glucose-lowering without inducing hepatic steatosis [1] ensures that observed metabolic improvements are due to sustained GK activation and not confounded by a waning drug effect or hepatotoxicity, a common issue with other GKAs [2].

Ex Vivo and In Vitro Studies of Pancreatic β-Cell Function and Health

For researchers studying β-cell biology, GKA-71 is uniquely suited for experiments aimed at understanding islet protection and function. Its documented ability to upregulate key β-cell genes (Insulin, PDX1, GLUT2) following chronic exposure [1] makes it an invaluable tool for investigating the transcriptional mechanisms governing β-cell identity and for screening compounds that may synergize to preserve or restore β-cell mass, a critical goal beyond acute insulin secretion.

Investigating the Disconnect Between Preclinical and Clinical GKA Outcomes

GKA-71 serves as an essential tool compound for academic and industry groups aiming to understand why many clinical-stage GKAs failed despite promising preclinical data. Because GKA-71 is one of the few GKAs with a well-documented, long-term, and benign safety profile in rodents [1], it provides a crucial positive control for studies designed to dissect the molecular mechanisms of GKA-induced tachyphylaxis or hepatic steatosis. Its use can help validate new models or biomarkers for predicting clinical GKA efficacy and safety [2].

Calibrating and Validating In Vitro Glucokinase Assays

With a precisely determined EC50 of 112 nM against recombinant human pancreatic glucokinase [1], GKA-71 provides a reliable, well-characterized positive control for the development and validation of new in vitro screening assays for GK activators or modulators. Its known potency allows for accurate benchmarking of assay sensitivity and reproducibility, ensuring that high-throughput screening campaigns are properly calibrated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for gka-71

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.